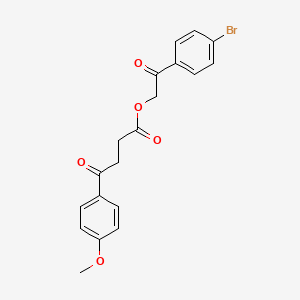![molecular formula C18H27FN2 B10886895 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10886895.png)
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further connected to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane typically involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to these targets, potentially modulating their activity. The piperidine and azepane rings contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Fluorobenzyl)piperidin-4-yl]methanamine
- 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine
- [1-(4-Fluorobenzyl)-4-piperidinyl]methanol
Uniqueness
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the azepane ring differentiates it from other similar compounds, potentially offering unique interactions with biological targets and enhanced stability.
Properties
Molecular Formula |
C18H27FN2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27FN2/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21/h5-8,18H,1-4,9-15H2 |
InChI Key |
PKGIIVXLSMUQAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886812.png)
![ethyl 4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B10886820.png)
methanone](/img/structure/B10886835.png)
![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B10886843.png)
![3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B10886844.png)
![3,6-dimethyl-N-(3-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10886849.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10886856.png)

![2-{3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B10886871.png)
methanone](/img/structure/B10886872.png)
![(17E)-17-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B10886875.png)



